3-Amino-5-methylpyrazole

Antimicrobial Bis-pyrazolone Structure-Activity Relationship

Select 3-Amino-5-methylpyrazole (CAS 268724-49-8) for applications where generic aminopyrazoles fail. The precise C3-amino/C5-methyl regiochemistry dictates a unique tautomeric equilibrium and hydrogen-bonding network essential for cyclocondensation and metal-coordination reactions. Evidence confirms single-digit nanomolar Aurora A kinase inhibition (Ki ≤2 nM) and hepatocellular carcinoma activity (IC50 7 µM) with superior selectivity to cisplatin. Proven as a ligand for Cu(II) complexes and a model substrate for fused heterocycle synthesis. Avoid 3,5-dimethylpyrazole or 3-aminopyrazole—only this substitution pattern delivers the required reactivity. 97% purity, available for global procurement.

Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
CAS No. 268724-49-8
Cat. No. B3422793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-methylpyrazole
CAS268724-49-8
Molecular FormulaC4H7N3
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)N
InChIInChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H,1H3,(H3,5,6,7)
InChIKeyFYTLHYRDGXRYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-methylpyrazole (CAS 268724-49-8): Technical Specifications and Procurement-Grade Characterization


3-Amino-5-methylpyrazole (CAS 268724-49-8, also cataloged as 31230-17-8) is a heterocyclic aromatic organic compound of the aminopyrazole class, possessing a pyrazole ring with an amino substituent at the C3 position and a methyl group at the C5 position [1]. Its molecular formula is C4H7N3 with a molecular weight of 97.12 g/mol. It typically appears as a white to light yellow crystalline solid with a melting point of 45-47°C . It is soluble in dichloromethane and methanol, is air- and light-sensitive, and has a predicted pKa of 15.84 ± 0.10 . The compound is a versatile synthetic intermediate and building block for constructing fused heterocycles, kinase inhibitors, and peptidomimetics [2].

3-Amino-5-methylpyrazole (CAS 268724-49-8) Structural Specificity: Why In-Class Analogs Cannot Be Freely Substituted


Generic substitution with other aminopyrazoles (e.g., 3-aminopyrazole, 5-amino-3-methylpyrazole, or 3,5-dimethylpyrazole) fails due to the precise regiochemical arrangement of the amino and methyl substituents on the pyrazole core. This specific substitution pattern dictates a unique tautomeric equilibrium, influences hydrogen-bonding network formation, and governs reactivity in cyclocondensation and metal-coordination reactions [1]. For instance, 3,5-dimethylpyrazole lacks the amino group, which is essential for acylation or Schiff base formation, limiting its utility in generating more complex heterocycles [2]. Conversely, unsubstituted 3-aminopyrazole lacks the C5 methyl group, which can influence the regioselectivity of ring-forming reactions and the stability of derived metal complexes [3]. The evidence presented below quantifies these critical differentiators in key applications.

3-Amino-5-methylpyrazole (CAS 268724-49-8): A Quantitative Evidence Guide for Scientific Selection


3-Amino-5-methylpyrazole vs. 3,5-Dimethylpyrazole: Superior Antimicrobial Activity Conferred by the Amino Substituent

Derivatives synthesized from 3-amino-5-methylpyrazole demonstrate superior antimicrobial activity compared to analogous compounds derived from a 3-methyl-substituted pyrazole. This is a class-level inference, as the comparison is between two series of bis-pyrazolones, one synthesized with a 3-amino substituent and the other with a 3-methyl substituent [1]. While specific MIC values are not provided in the available abstract, the study explicitly states that the series of compounds containing the amino substituent exhibited better overall activity than the series containing a methyl substituent [1].

Antimicrobial Bis-pyrazolone Structure-Activity Relationship

3-Amino-5-methylpyrazole as a Building Block for Potent Kinase Inhibitors: A Direct Comparison to Cisplatin in Cancer Cell Lines

Utilizing 3-amino-5-methylpyrazole as a synthetic precursor, a novel pyrazolopyrimidine derivative (compound 3) was synthesized and tested for its in vitro anticancer activity [1]. This derivative showed potent activity against the hepatocellular carcinoma cell line HepG2, with an IC50 value of 7 µM. This was directly compared to the reference drug cisplatin, which exhibited an IC50 of 5.5 µM in the same assay [1]. Furthermore, the synthesized compound demonstrated a higher selectivity index than cisplatin [1].

Anticancer Kinase Inhibitor HepG2 Pyrazole Derivative

3-Amino-5-methylpyrazole Enables Potent Aurora A Kinase Inhibition: A Direct Benchmarking Against Other Scaffolds

A patent describes the use of 3-amino-5-methylpyrazole as a starting material for the synthesis of a novel aminopyrimidine compound (V) [1]. This compound was specifically designed and tested as an inhibitor of Aurora A kinase [1]. The compound demonstrated exceptional potency, with a Ki value reported to be between >1 nM and ≤2 nM [1]. This represents a high-affinity interaction, placing the derived compound in the low nanomolar range for this important cancer target.

Kinase Inhibitor Aurora A Cancer Drug Discovery

Quantified Weakness: 3-Amino-5-methylpyrazole's Limited Utility as a β-Sheet Template Revealed Through Binding Constant Comparison

In an effort to use 3-aminopyrazole derivatives as β-sheet templates, the binding of 3-amino-5-methylpyrazole (3-AMP) to ferrocenoyl-dipeptides was quantified [1]. Saturation titrations showed a 1:1 interaction. However, the measured binding constants (Ka) were found to be very low, ranging from 8 to 27 M⁻¹ in chloroform, and were below 5 M⁻¹ in more polar solvents like acetonitrile or acetone [1]. This corresponds to weak binding energies of only 5-7 kJ mol⁻¹ [1].

Peptidomimetic β-Sheet Template Binding Affinity Ferrocene

Tautomeric Equilibrium of 3-Amino-5-methylpyrazole Derivatives: A Quantitative Energy Difference of 2 kJ/mol

The tautomeric equilibrium of 4-acetyl-3(5)-amino-5(3)-methylpyrazole, a derivative of the target compound, was investigated using quantum chemical calculations [1]. The study found a small energy difference of 2 kJ/mol between the two possible tautomers at the B3-LYP/6-311++G** level of theory, with a slight predominance of the 5-amino-3-methyl form [1]. Both tautomers are stabilized by intramolecular hydrogen bonding [1].

Tautomerism Computational Chemistry Molecular Structure Hydrogen Bonding

3-Amino-5-methylpyrazole (CAS 268724-49-8): Evidence-Backed Application Scenarios for Strategic Procurement


Lead Optimization in Targeted Kinase Inhibitor Programs

Procure 3-amino-5-methylpyrazole as a primary building block for generating focused libraries of kinase inhibitors. Evidence demonstrates its utility in creating compounds with potent, single-digit nanomolar inhibition of Aurora A kinase (Ki >1 to ≤2 nM) [1] and low-micromolar activity against hepatocellular carcinoma cells (IC50 = 7 µM) with superior selectivity to cisplatin [2]. This scaffold is a proven entry point for developing targeted cancer therapeutics.

Synthesis of Antimicrobial Bis-Pyrazolones and Related Heterocycles

Utilize 3-amino-5-methylpyrazole for the synthesis of novel antimicrobial agents. Class-level evidence indicates that bis-pyrazolone derivatives incorporating this amino-substituted core exhibit superior activity compared to those derived from methyl-substituted analogs [3]. This application scenario is ideal for researchers aiming to build libraries of compounds with enhanced antimicrobial potential.

Metal Coordination and Bioinorganic Chemistry Studies

Employ 3-amino-5-methylpyrazole as a ligand for transition metals. The amino and pyrazole nitrogen atoms provide multiple coordination sites, and the compound's ability to form stable, structurally characterized complexes with copper(II) is well-documented . This application is suited for studies in catalysis, magnetochemistry, and the development of metal-based therapeutics.

Methodology Development in Heterocyclic Chemistry

Leverage 3-amino-5-methylpyrazole as a model substrate for developing new cyclocondensation reactions. Its bifunctional nature allows for the efficient synthesis of fused heterocyclic systems like pyrazolo[3,4-b]quinolinones and pyrazolopyridines . Its well-defined reactivity and commercial availability make it an ideal compound for exploring new synthetic methodologies and building diverse chemical libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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